(R,S)-2-Nitro-propionic acid ethyl ester
CAS No.:
Cat. No.: VC13830824
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO4 |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | ethyl (2S)-2-nitropropanoate |
| Standard InChI | InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3/t4-/m0/s1 |
| Standard InChI Key | ZXBGJDZWJJFFQY-BYPYZUCNSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C)[N+](=O)[O-] |
| SMILES | CCOC(=O)C(C)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C(C)[N+](=O)[O-] |
Introduction
Chemical Profile and Structural Characteristics
(R,S)-2-Nitro-propionic acid ethyl ester (IUPAC name: ethyl (2S)-2-nitropropanoate) is a racemic mixture of the R and S enantiomers. Its structure features a nitro group adjacent to the ester functionality, which confers reactivity in Michael additions and other nucleophilic reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 147.13 g/mol |
| InChI Key | ZXBGJDZWJJFFQY-BYPYZUCNSA-N |
| SMILES | CCOC(=O)C(C)N+[O-] |
| PubChem CID | 6994323 |
The compound’s stereochemistry is critical for its application in asymmetric synthesis, where the S-enantiomer is often preferred for producing chiral intermediates.
Synthesis Methodologies
Traditional Acid-Catalyzed Esterification
The conventional synthesis involves esterification of 2-nitropropionic acid with ethanol under acidic conditions. Sulfuric or hydrochloric acid catalyzes the reaction, yielding the ester in moderate to high purity:
This method, while effective, often requires stringent temperature control and post-reaction neutralization steps.
Green Chemistry Approaches
Recent studies have explored surfactant-mediated reactions in aqueous environments to enhance sustainability. For example, cetyltrimethylammonium bromide (CTAB) and sodium dioctyl sulfosuccinate (AOT) have been employed as phase-transfer catalysts in the synthesis of structurally related nitro esters . These methods reduce organic solvent use and improve reaction efficiency:
| Surfactant | Yield (%) | Reaction Time (h) |
|---|---|---|
| CTAB | 61 | 16 |
| AOT | 70 | 16 |
Such approaches are adaptable to (R,S)-2-nitro-propionic acid ethyl ester synthesis, offering a pathway to greener production .
Applications in Organic Synthesis
Enantioselective Michael Reactions
The ester is a key substrate in enantioselective Michael reactions. Using modified dihydroquinine as a catalyst, it facilitates the synthesis of (-)-trans-2,5-dimethylproline ethyl ester, a precursor to bioactive alkaloids. The reaction proceeds via:
This method achieves enantiomeric excesses (ee) exceeding 90%, underscoring its utility in asymmetric synthesis.
Comparative Analysis with Related Nitro Esters
The surfactant-mediated synthesis of nitro esters highlights a shift toward sustainable methods, contrasting with traditional acid catalysis.
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